(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine
CAS No.:
Cat. No.: VC20447956
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3 |
|---|---|
| Molecular Weight | 231.34 g/mol |
| IUPAC Name | (2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinolin-3-yl)methanamine |
| Standard InChI | InChI=1S/C14H21N3/c15-10-12-9-11-5-1-2-6-13(11)16-14(12)17-7-3-4-8-17/h9H,1-8,10,15H2 |
| Standard InChI Key | NWNYXSZSSINFGT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NC(=C(C=C2C1)CN)N3CCCC3 |
Introduction
(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine is a complex organic compound that integrates two key structural components: a pyrrolidine ring and a tetrahydroquinoline backbone. These features place it within the category of heterocyclic amines, characterized by nitrogen atoms incorporated into their ring structures. The compound is of interest in medicinal chemistry due to its potential biological activity and synthetic versatility.
Structural Features
The compound's structure consists of:
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Pyrrolidine Ring: A five-membered nitrogen-containing saturated ring.
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Tetrahydroquinoline Core: A bicyclic structure containing a partially hydrogenated quinoline.
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Methanamine Functional Group: Provides the molecule with basicity and reactivity.
This molecular architecture allows the compound to interact with biological targets such as enzymes and receptors, making it a candidate for therapeutic applications.
Synthesis
The synthesis of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine typically involves multi-step organic reactions under controlled conditions. A common synthetic route includes:
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Cyclization reactions to form the tetrahydroquinoline core.
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Functionalization to introduce the pyrrolidine moiety.
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Addition of the methanamine group.
Techniques such as continuous flow chemistry can be employed to enhance scalability and efficiency in industrial settings.
Reagents and Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Tetrahydroquinoline Formation | Aromatic amines + aldehydes | Acidic medium, reflux |
| Pyrrolidine Introduction | Pyrrolidine | Alkylation or substitution |
| Methanamine Addition | Formaldehyde + Ammonia | Reductive amination |
Chemical Reactivity
The compound exhibits several types of chemical reactivity due to its functional groups:
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Basicity: The nitrogen atoms in pyrrolidine and methanamine groups make it a strong base.
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Redox Reactions: It can undergo oxidation or reduction depending on the reagents used.
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Substitution Reactions: The methanamine group allows for further derivatization.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Activity
The unique structural features of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine suggest potential biological activities:
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Enzyme Interaction: Its structure enables binding to active sites of enzymes, potentially inhibiting or modulating their activity.
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Receptor Binding: The compound may act as an agonist or antagonist at specific receptor sites.
These interactions could influence pathways involved in diseases such as cancer or neurodegenerative disorders .
Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Drug design for enzyme inhibitors |
| Biochemistry | Study of receptor-ligand interactions |
Research Findings
Recent studies have highlighted similar tetrahydroquinoline derivatives for their anticancer and neuroprotective properties:
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Tetrahydroquinoline-based compounds demonstrated cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 .
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Structural analogs were found to act as dopamine receptor agonists with potential applications in Parkinson’s disease therapy .
While specific data on (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine remains limited, its structural similarity to these active compounds suggests promising avenues for further research.
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